Varenicline-15N,13C,d2
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Overview
Description
Varenicline-15N,13C,d2 is a labeled version of varenicline, a compound primarily used as an aid in smoking cessation. This compound is labeled with stable isotopes of nitrogen (15N), carbon (13C), and deuterium (d2), which makes it useful in various scientific research applications, particularly in the study of pharmacokinetics and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Varenicline-15N,13C,d2 involves the incorporation of stable isotopes into the varenicline molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes without altering the pharmacological properties of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction conditions and the incorporation of isotopes .
Chemical Reactions Analysis
Types of Reactions
Varenicline-15N,13C,d2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydrogenated products .
Scientific Research Applications
Varenicline-15N,13C,d2 is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic pathways and interactions with biological molecules.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the development of new drugs and in quality control processes
Mechanism of Action
Varenicline-15N,13C,d2 exerts its effects by acting as a partial agonist at the alpha-4 beta-2 subtype of the nicotinic acetylcholine receptor. This receptor is the principal mediator of nicotine dependence. By partially activating this receptor, this compound reduces the rewarding effects of nicotine, thereby aiding in smoking cessation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Varenicline-15N,13C,d2 include:
Varenicline: The non-labeled version of the compound.
Cytisine: Another partial agonist of nicotinic acetylcholine receptors.
Nicotine: The primary addictive component of tobacco, which acts as a full agonist at nicotinic acetylcholine receptors
Uniqueness
The uniqueness of this compound lies in its labeled isotopes, which make it an invaluable tool in scientific research. The incorporation of stable isotopes allows for precise tracking and analysis of the compound in various biological and chemical systems, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C13H13N3 |
---|---|
Molecular Weight |
215.26 g/mol |
IUPAC Name |
13,13-dideuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2/i6D2,7+1,14+1 |
InChI Key |
JQSHBVHOMNKWFT-PTNOKHLUSA-N |
Isomeric SMILES |
[2H]C1(C2CC([13CH2][15NH]1)C3=CC4=NC=CN=C4C=C23)[2H] |
Canonical SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23 |
Origin of Product |
United States |
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